Beclomethasone dipropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inflammatory Bowel Disease (IBD)

Studies are investigating the effectiveness of BDP suppositories for treating ulcerative colitis, a form of IBD. The theory is that BDP delivered directly to the inflamed tissue in the rectum and colon can reduce inflammation without causing the systemic side effects often associated with oral corticosteroids. Some research suggests BDP suppositories may be safe and effective for treating mild to moderate ulcerative colitis [].

Nonbacterial Prostatitis

Nonbacterial prostatitis is a chronic inflammatory condition of the prostate gland. Research is exploring the use of BDP suppositories to manage symptoms like pain and urinary frequency. An observational study showed that BDP suppositories improved symptoms and was well-tolerated by patients []. However, more robust clinical trials are needed to confirm these findings.

Other Areas of Research

Scientific research is also investigating the potential use of BDP for other conditions, including:

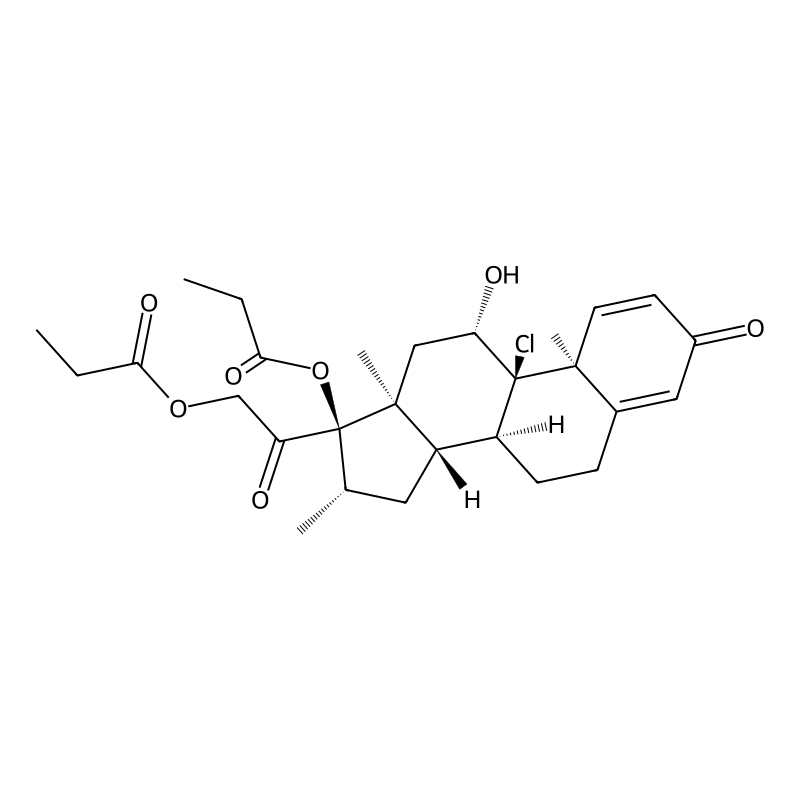

Beclomethasone dipropionate is a synthetic corticosteroid and a diester of beclomethasone, primarily utilized for its anti-inflammatory properties. It is classified as a second-generation corticosteroid, which means it has been developed to minimize side effects while maintaining therapeutic efficacy. This compound is a prodrug, meaning that it is metabolically converted into its active form, beclomethasone 17-monopropionate, upon administration. Beclomethasone dipropionate has a chemical formula of and a molecular weight of approximately 521.04 g/mol .

The compound is administered through various formulations, including inhalers, nasal sprays, and topical applications. Its primary uses include the treatment of asthma, allergic rhinitis, and other inflammatory conditions due to its ability to reduce inflammation and allergic responses .

BDP acts as a prodrug, meaning it requires conversion to its active form within the body. Once inhaled, BDP undergoes hydrolysis by esterases in the lungs, releasing 17-BMP []. This metabolite binds to glucocorticoid receptors in airway cells, leading to the suppression of pro-inflammatory mediators like cytokines and leukotrienes []. This, in turn, reduces inflammation and swelling in the airways, easing breathing difficulties in asthma and allergic rhinitis.

The synthesis of beclomethasone dipropionate itself involves several steps:

- Formation of intermediates: The initial reaction involves the use of p-toluenesulfonic acid and aluminum trichloride in an organic solvent to create an intermediate compound.

- Propionylation: A propionylation reagent is added to introduce propionate groups.

- Final product isolation: Hydrochloric acid is then used to facilitate further reactions, leading to the isolation of beclomethasone dipropionate as a crude product .

The biological activities associated with beclomethasone dipropionate include:

- Anti-inflammatory effects: Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antiallergic properties: Mitigates allergic responses by suppressing the activation of immune cells involved in allergic reactions.

- Immunosuppressive effects: Modulates immune response, which can be beneficial in treating autoimmune conditions .

The synthesis of beclomethasone dipropionate typically involves multi-step organic reactions:

- Starting materials: The synthesis begins with a compound known as DB11.

- Reagents: P-toluenesulfonic acid and aluminum trichloride are utilized as catalysts in organic solvents.

- Propionylation step: A propionylation reagent (such as propionic anhydride) is introduced to form the diester.

- Purification: The final product is purified through various extraction and washing steps to achieve high purity and yield .

This method emphasizes environmental sustainability by reducing waste production and energy consumption compared to traditional synthesis routes.

Beclomethasone dipropionate is widely used in clinical practice for:

- Asthma management: It helps control asthma symptoms by reducing airway inflammation.

- Allergic rhinitis treatment: Effective in alleviating symptoms such as nasal congestion and sneezing.

- Dermatological conditions: Used topically for skin disorders like eczema and psoriasis due to its anti-inflammatory properties .

The compound's formulations allow for targeted delivery, minimizing systemic side effects commonly associated with corticosteroids.

Interaction studies have shown that beclomethasone dipropionate can interact with various drugs and substances:

- CYP3A inhibitors: Co-administration with CYP3A inhibitors may increase levels of beclomethasone dipropionate or its metabolites, potentially enhancing therapeutic effects but also increasing the risk of side effects.

- Other corticosteroids: Concurrent use with other corticosteroids may lead to additive effects on immunosuppression or increased risk of adverse reactions .

It is essential for healthcare providers to monitor patients for potential interactions when prescribing this medication alongside others.

Beclomethasone dipropionate shares structural similarities with other corticosteroids but has unique characteristics that distinguish it from them. Here are some similar compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Dexamethasone | High similarity | More potent anti-inflammatory effects; longer half-life |

| Prednisolone | Moderate similarity | Less selective glucocorticoid receptor affinity |

| Budesonide | Moderate similarity | Higher bioavailability; used primarily for asthma |

| Fluticasone propionate | High similarity | Greater potency; longer duration of action |

Beclomethasone dipropionate's uniqueness lies in its rapid conversion to an active metabolite that provides effective local action while minimizing systemic exposure compared to other corticosteroids like dexamethasone and fluticasone propionate .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (91.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (46.07%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Beclomethasone Dipropionate is the dipropionate ester of a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Regardless of the route of administration, beclomethasone dipropionate and its metabolites are predominantly excreted in the feces, with less than 10% of the drug and its metabolites being excreted in the urine.

Following intravenous administration, the steady-state volume of distribution was 20 L for beclomethasone dipropionate and 424 L for the active metabolite, beclomethasone-17-monopropionate.

Following intravenous administration, the clearance of beclomethasone dipropionate and 17-BMP were 150 L/h and 120 L/h, respectively.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Van Assche G, Manguso F, Zibellini M, Nuño JL, Goldis A, Tkachenko E, Varoli G, Kleczkowski D, Annese V, D'Heygere F, Balzano A. Corrigendum: Oral Prolonged Release Beclomethasone Dipropionate and Prednisone in the Treatment of Active Ulcerative Colitis: Results From a Double-Blind, Randomized, Parallel Group Study. Am J Gastroenterol. 2015 Jun;110(6):943. doi: 10.1038/ajg.2015.145. PubMed PMID: 26052781.

3: Van Assche G, Manguso F, Zibellini M, Cabriada Nuño JL, Goldis A, Tkachenko E, Varoli G, Kleczkowski D, Annese V, D'Heygere F, Balzano A; BETA study participating centers. Oral prolonged release beclomethasone dipropionate and prednisone in the treatment of active ulcerative colitis: results from a double-blind, randomized, parallel group study. Am J Gastroenterol. 2015 May;110(5):708-15. doi: 10.1038/ajg.2015.114. Epub 2015 Apr 14. PubMed PMID: 25869389.

4: Chen X, Kang Y, Wang L, Lin L, Zhu Z, Chen R. Extrafine HFA-beclomethasone dipropionate versus budesonide for asthma: a meta-analysis. Int J Clin Exp Med. 2015 Jan 15;8(1):212-21. eCollection 2015. PubMed PMID: 25784990; PubMed Central PMCID: PMC4358445.

5: Rodríguez-Martínez CE, Sossa-Briceño MP, Vladimir Lemos E. Cost-effectiveness analysis of mometasone furoate versus beclomethasone dipropionate for the treatment of pediatric allergic rhinitis in Colombia. Adv Ther. 2015 Mar;32(3):254-69. doi: 10.1007/s12325-015-0192-6. Epub 2015 Mar 10. PubMed PMID: 25754327; PubMed Central PMCID: PMC4376956.

6: Zhang Q, Peng X, Shi J, Dai R, Yu S. [Beclomethasone dipropionate cream combined with He-Ne laser irradiation treatment of nasal vestibule eczema]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2014 Nov;28(22):1789-90. Chinese. PubMed PMID: 25752116.

7: Carney Almroth BM, Gunnarsson LM, Cuklev F, Fick J, Kristiansson E, Larsson DG. Waterborne beclomethasone dipropionate affects the physiology of fish while its metabolite beclomethasone is not taken up. Sci Total Environ. 2015 Apr 1;511:37-46. doi: 10.1016/j.scitotenv.2014.12.016. Epub 2014 Dec 18. PubMed PMID: 25527967.

8: Ciprandi G, Rossi GA. [The topical treatment of allergic and vasomotor rhinitis: the role of beclomethasone dipropionate]. Recenti Prog Med. 2014 Nov;105(11):420-8. doi: 10.1701/1680.18404. Review. Italian. PubMed PMID: 25424236.

9: Weinstein SF, Andrews CP, Shah SR, Chylack LT Jr, Tankelevich A, Ding Y, Tantry SK. Long-term efficacy and safety of once-daily treatment with beclomethasone dipropionate nasal aerosol. Allergy Asthma Proc. 2014 Jul-Aug;35(4):323-31. doi: 10.2500/aap.2014.35.3767. PubMed PMID: 24992552.

10: Takashima S, Eto T, Shiratsuchi M, Hidaka M, Mori Y, Kato K, Kamezaki K, Oku S, Henzan H, Takase K, Matsushima T, Takenaka K, Iwasaki H, Miyamoto T, Akashi K, Teshima T. The use of oral beclomethasone dipropionate in the treatment of gastrointestinal graft-versus-host disease: the experience of the Fukuoka blood and marrow transplantation (BMT) group. Intern Med. 2014;53(12):1315-20. Epub 2014 Jun 15. PubMed PMID: 24930650.